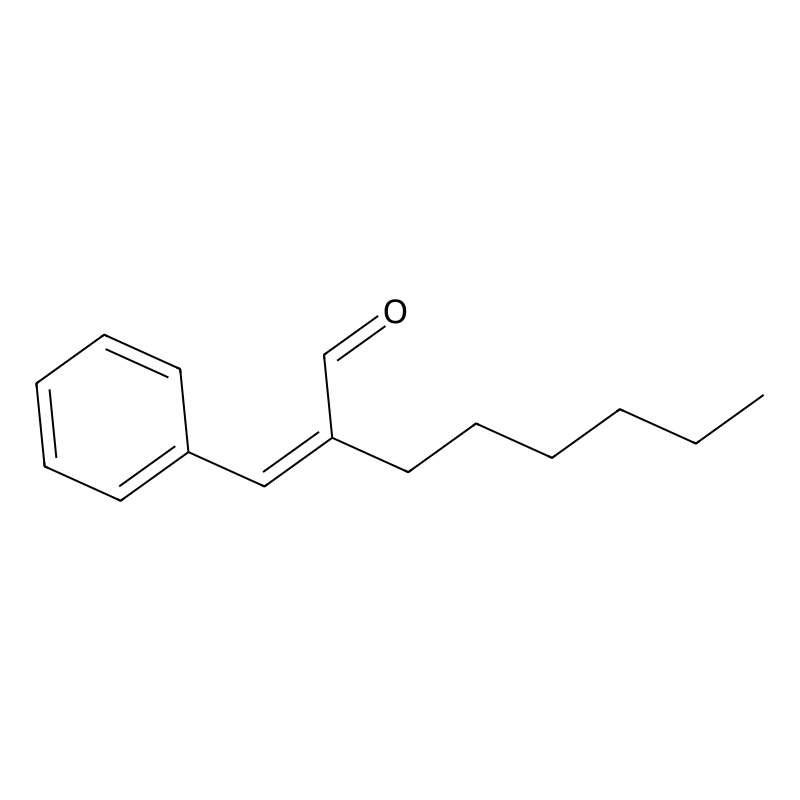alpha-Hexylcinnamaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Alpha-Hexylcinnamaldehyde is an organic compound classified as a member of the cinnamaldehyde family, characterized by a hexyl substituent at the alpha-position. Its chemical formula is , with a molecular weight of 216.32 g/mol. The compound typically appears as a colorless to pale yellow liquid and has a boiling point of approximately 308 °C. It exhibits low solubility in water (2.75 mg/L) but is more soluble in organic solvents, making it useful in various applications .
HCA's mechanism of action is not directly relevant to scientific research, as its primary function lies in fragrance and cosmetic applications.
HCA has been identified as a potential skin sensitizer, meaning it can trigger allergic reactions in some individuals []. Exposure to HCA can cause skin irritation, redness, and itching [].
Available Data:
- The European Chemicals Agency (ECHA) classifies HCA as a substance with "skin sensitization" and "very toxic to aquatic life with long lasting effects" [].
Further considerations:
- The safety profile of HCA is an ongoing area of research, with some studies suggesting potential endocrine disrupting effects. More research is needed to fully understand the long-term health implications of HCA exposure.
Analytical Chemistry:
alpha-Hexylcinnamaldehyde can be employed as an analytical standard for the determination of the analyte in cosmetic products. This process often involves a combination of solid-phase microextraction, gas chromatography with flame ionization detector (GC-FID), and gas chromatography-mass spectrometry (GC-MS) [].
Alpha-Hexylcinnamaldehyde is primarily synthesized through the crossed-aldol condensation reaction between octanal and benzaldehyde, often facilitated by basic conditions using catalysts like potassium hydroxide or sodium hydroxide . The general reaction mechanism involves the formation of an enolate ion from octanal, which then reacts with benzaldehyde to yield alpha-hexylcinnamaldehyde. The reaction can be summarized as follows:
The synthesis of alpha-hexylcinnamaldehyde typically involves the following steps:
- Preparation of Reactants: Octanal and benzaldehyde are prepared in appropriate concentrations.
- Reaction Conditions: The reaction is conducted under alkaline conditions, usually at temperatures ranging from 35 °C to 42 °C.
- Catalyst Addition: A catalyst such as potassium hydroxide is added to facilitate the condensation reaction.
- Isolation: After the reaction period (4-6 hours), the product is isolated through techniques like flash distillation to achieve high purity levels (up to 99%) .
Alpha-Hexylcinnamaldehyde finds applications across several industries:
- Flavoring Agent: It is used in food products for its honey and fruit-like flavors.
- Fragrance Industry: Commonly incorporated into perfumes and scented products due to its pleasant aroma.
- Cosmetics: Used in soaps, detergents, and personal care products for its fragrance properties .
- Biocide: Exhibits effectiveness as a biocide, making it suitable for use in various disinfectants.
Studies on alpha-hexylcinnamaldehyde have focused on its interaction with biological systems, particularly regarding skin sensitization and metabolism. It has been identified as a contact sensitizer, with research indicating that it can provoke allergic reactions upon dermal exposure . Metabolic studies suggest that similar to other cinnamaldehydes, it undergoes beta-oxidation and cleavage to yield corresponding benzoic acids without significantly altering its detoxification pathways .
Alpha-Hexylcinnamaldehyde shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Alpha-Amylcinnamaldehyde | Shorter alkyl chain; commonly used as a flavoring agent. | |
| Beta-Hexylcinnamaldehyde | Different positioning of the hexyl group; less common in applications. | |
| Cinnamaldehyde | Lacks alkyl substituents; widely studied for its flavor and fragrance properties. | |
| 2-Hexylcinnamaldehyde | Structural isomer; different biological activity profile. |
Alpha-Hexylcinnamaldehyde's unique hexyl substituent at the alpha-position distinguishes it from these compounds, influencing its solubility, volatility, and biological activity.
Physical Description
Pale yellow liquid, jasmine like odou
XLogP3
Density
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 2399 companies. For more detailed information, please visit ECHA C&L website;
Of the 31 notification(s) provided by 2397 of 2399 companies with hazard statement code(s):;
H317 (99.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (64.58%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (62.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
101-86-0
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Octanal, 2-(phenylmethylene)-: ACTIVE








